1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
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Overview
Description
1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with butyl, chlorobenzenesulfonyl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, chlorobenzenesulfonyl, and difluoro substituents. Common reagents used in these reactions include butyl halides, chlorobenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds.
Scientific Research Applications
1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one include other quinoline derivatives with different substituents, such as:
- 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-one
- 1-butyl-3-(4-chlorobenzenesulfonyl)-7-fluoroquinolin-4-one
- 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-dichloroquinolin-4-one
Uniqueness
The uniqueness of 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoro groups and the chlorobenzenesulfonyl moiety may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H16ClF2NO3S |
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Molecular Weight |
411.8 g/mol |
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6,7-difluoroquinolin-4-one |
InChI |
InChI=1S/C19H16ClF2NO3S/c1-2-3-8-23-11-18(27(25,26)13-6-4-12(20)5-7-13)19(24)14-9-15(21)16(22)10-17(14)23/h4-7,9-11H,2-3,8H2,1H3 |
InChI Key |
UVRBWCZIZOMEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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